

5-(Benzyloxy)-2-methylphenylboronic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Benzyloxy)-2-methylphenylboronic acid

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An In-depth Technical Guide to the Spectral Analysis of 5-(Benzyloxy)-2-methylphenylboronic acid

This guide provides a comprehensive analysis of the spectral data for **5-(Benzyloxy)-2-methylphenylboronic acid** (CAS No. 1451391-56-2), a key intermediate in organic synthesis and drug development.^{[1][2]} As researchers and professionals in the field, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the spectroscopic characterization of this and related arylboronic acids.

Molecular Structure and Spectroscopic Overview

5-(Benzyloxy)-2-methylphenylboronic acid is a multifunctional compound featuring a trisubstituted aromatic ring, a benzyloxy ether linkage, a methyl group, and the critical boronic acid moiety. Each of these features imparts a distinct and identifiable signature across various spectroscopic techniques.

The structural complexity necessitates a multi-pronged analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies key functional groups and bonding, and Mass Spectrometry (MS) confirms the molecular weight and offers insights into fragmentation patterns.

Caption: Molecular structure of **5-(Benzyloxy)-2-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, both ^1H and ^{13}C NMR provide unambiguous evidence of the substitution pattern and the presence of key functional groups. Due to the quadrupolar nature of the boron nucleus, ^{11}B NMR can also be a useful tool for studying the hybridization state and binding interactions of the boronic acid moiety.^{[3][4]}

^1H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	Broad Singlet	2H	B(OH) ₂	The acidic protons of the boronic acid are typically broad and may exchange with residual water in the solvent. Their chemical shift is highly dependent on concentration and temperature.
~7.30 - 7.50	Multiplet	5H	C ₆ H ₅ (benzyl)	Protons of the monosubstituted phenyl ring of the benzyl group appear as a complex multiplet in their characteristic aromatic region.
~7.25	Doublet	1H	H-6	This proton is ortho to the boronic acid group and shows coupling to H-4.
~6.85	Doublet	1H	H-4	This proton is ortho to the benzyloxy group and shows coupling to H-6.
~6.80	Singlet	1H	H-3	This proton is situated between

the methyl and benzyloxy groups and appears as a singlet due to a lack of adjacent protons for coupling.

~5.10

Singlet

2H

O-CH₂-Ph

The benzylic protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a sharp singlet.

~2.20

Singlet

3H

Ar-CH₃

The methyl group protons attached to the aromatic ring appear as a singlet in the aliphatic region.

Expertise & Causality: The choice of DMSO-d₆ as a solvent is strategic. It is capable of dissolving the polar boronic acid, and the acidic B(OH)₂ protons are often clearly visible, unlike in CDCl₃ where they can be very broad or exchange completely. A D₂O exchange experiment would confirm the assignment of the B(OH)₂ protons, as they would disappear from the spectrum upon addition of D₂O.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the 110-160 ppm range.[6]

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment	Rationale
~158.0	C-5	Aromatic carbon attached to the electron-donating benzyloxy group, resulting in a downfield shift.
~137.5	C-q (benzyl)	Quaternary carbon of the benzyl group's phenyl ring, attached to the CH ₂ group.
~135.0	C-2	Aromatic carbon bearing the methyl substituent.
~132.0	C-6	Aromatic carbon ortho to the boronic acid group.
~128.5	C-m (benzyl)	Meta carbons of the benzyl group's phenyl ring.
~128.0	C-p (benzyl)	Para carbon of the benzyl group's phenyl ring.
~127.8	C-o (benzyl)	Ortho carbons of the benzyl group's phenyl ring.
~120.0	C-1 (C-B)	The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation from the boron nucleus. Its chemical shift is highly variable.
~118.0	C-4	Aromatic carbon shielded by the ortho/para directing benzyloxy group.
~115.0	C-3	Aromatic carbon shielded by the ortho/para directing benzyloxy group.

~69.5	O-CH ₂ -Ph	The benzylic carbon, deshielded by the adjacent oxygen atom.
~20.0	Ar-CH ₃	The methyl carbon, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	B(OH) ₂
3100 - 3000	Medium	Aromatic C-H Stretch	Ar-H
2950 - 2850	Medium	Aliphatic C-H Stretch	-CH ₃ , -CH ₂ -
1610, 1580, 1495	Medium-Strong	C=C Stretch	Aromatic Ring
~1350	Strong	B-O Stretch	B-O
~1250	Strong	Asymmetric C-O-C Stretch	Aryl-Alkyl Ether
900 - 675	Strong	C-H Out-of-Plane Bend	Ar-H

Authoritative Grounding: The interpretation of aromatic IR spectra relies on well-established correlation tables. The presence of C-H stretches above 3000 cm⁻¹ is a clear indicator of unsaturation (aromatic or alkene), while the complex pattern in the 1600-1450 cm⁻¹ region is a hallmark of an aromatic ring.^{[6][7]}

Mass Spectrometry (MS)

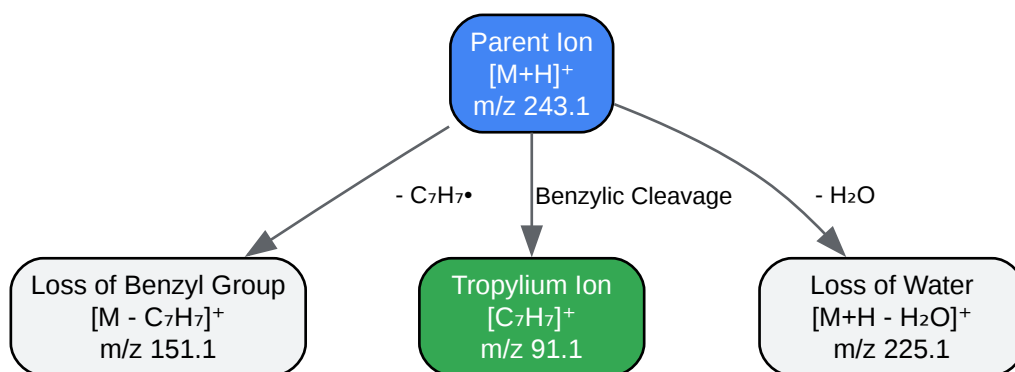
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization gives valuable structural information.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.^[8]

Trustworthiness & Causality: A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines.^{[9][10]} This can complicate the spectrum, often showing a peak corresponding to the trimer minus water, in addition to the desired molecular ion. Method development is key to minimizing this phenomenon.^[11]

Expected Data (ESI-MS, Positive Ion Mode):

- Molecular Ion: $[M+H]^+$ at m/z 243.1
- Sodium Adduct: $[M+Na]^+$ at m/z 265.1
- Loss of Water: $[M+H - H_2O]^+$ at m/z 225.1
- Major Fragments:
 - m/z 91.1 (Tropylium ion): This is a very common and stable fragment corresponding to $[C_7H_7]^+$, formed by the cleavage of the benzylic C-O bond.
 - m/z 151.1: This fragment corresponds to the $[M - C_7H_7]^+$ ion, resulting from the loss of the benzyl group.



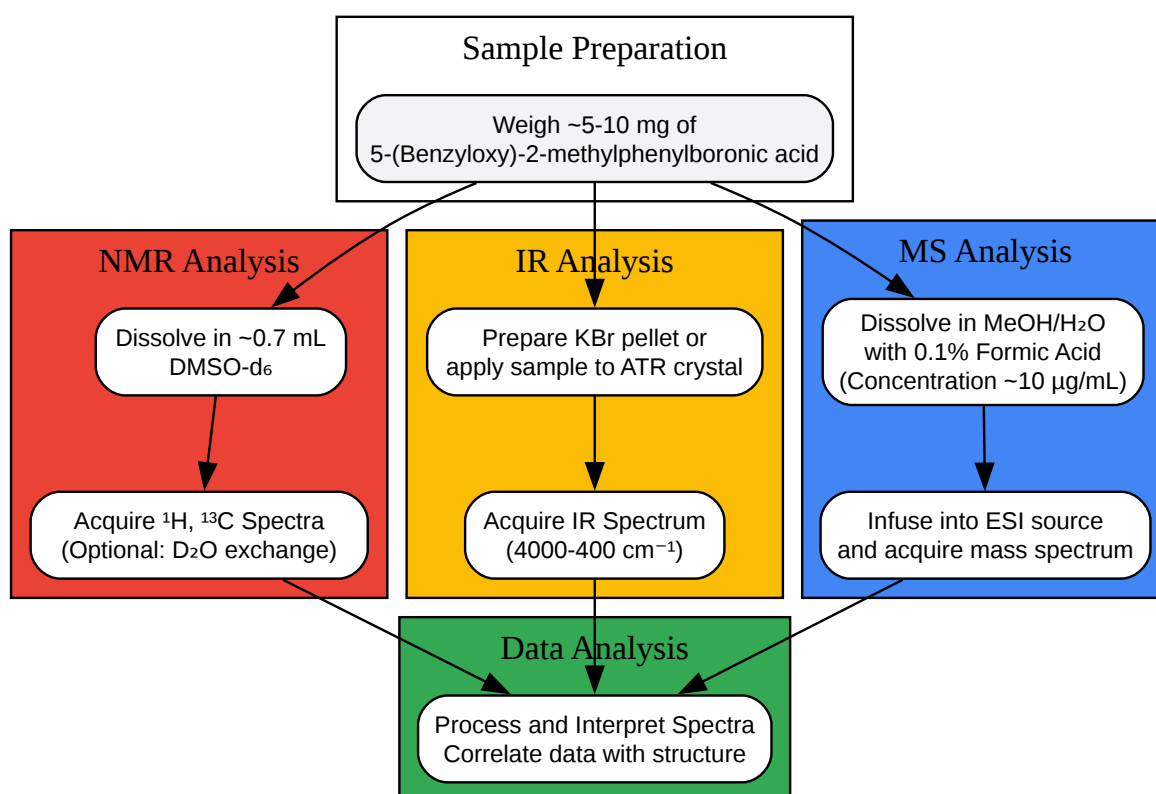
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Caption: Key fragmentation pathways for **5-(Benzyloxy)-2-methylphenylboronic acid** in ESI-MS.

Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential.

General Workflow



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Caption: General experimental workflow for spectroscopic analysis.

Step-by-Step Methodologies

A. NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- **Dissolution:** Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
- **Data Acquisition:**
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the probe for optimal magnetic field homogeneity.
 - Acquire a standard ^1H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
 - Acquire a ^{13}C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).
- **D₂O Exchange (Optional):** Remove the sample, add 1-2 drops of deuterium oxide (D₂O), shake well, and re-acquire the ^1H NMR spectrum to identify exchangeable protons.

B. IR Spectroscopy (ATR Method)

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

C. Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a stock solution of the compound in methanol (~1 mg/mL). Dilute this stock solution with a 50:50 mixture of acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The acid helps promote protonation for positive ion mode.
- **Instrument Setup:** Calibrate the mass spectrometer using the manufacturer's recommended standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to typical values for small molecules.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Spectrum Collection:** Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

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- To cite this document: BenchChem. [5-(Benzyloxy)-2-methylphenylboronic acid spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527161#5-benzyloxy-2-methylphenylboronic-acid-spectral-data-nmr-ir-ms]

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